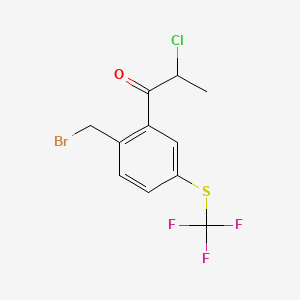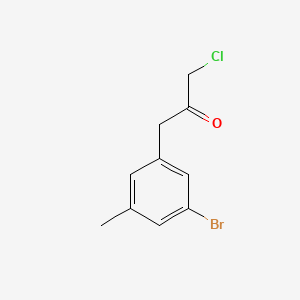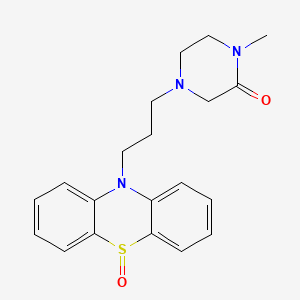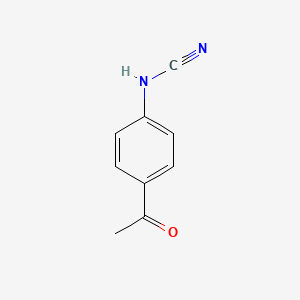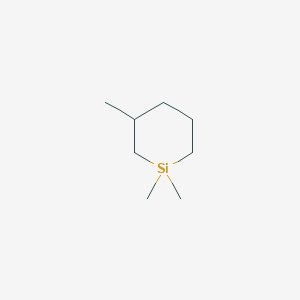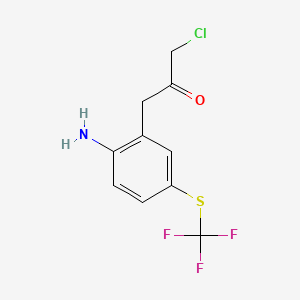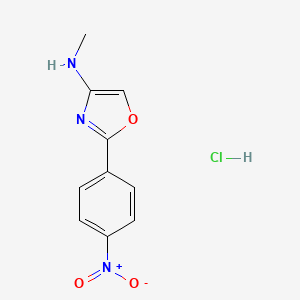
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxazole ring and a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride typically involves the following steps:
Nitration of Phenyl Ring: The initial step involves the nitration of a phenyl ring to introduce the nitro group. This is usually achieved by treating the phenyl compound with nitric acid and sulfuric acid.
Formation of Oxazole Ring: The next step involves the formation of the oxazole ring. This can be done by reacting the nitro-phenyl compound with an appropriate oxazole precursor under controlled conditions.
Introduction of Methylamine Group: The final step involves the introduction of the methylamine group to the oxazole ring. This is typically achieved by reacting the oxazole compound with methylamine in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents on the phenyl ring are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(4-Amino-phenyl)-oxazol-4-YL-methylamine hydrochloride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
科学的研究の応用
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and methylamine group can also contribute to the compound’s activity by interacting with enzymes and receptors in the body.
類似化合物との比較
Similar Compounds
2-(4-Nitro-phenyl)-oxazole: Lacks the methylamine group but shares the nitro-phenyl and oxazole structure.
4-Nitrophenyl-oxazole: Similar structure but without the methylamine group.
2-(4-Amino-phenyl)-oxazol-4-YL-methylamine hydrochloride: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride is unique due to the presence of both the nitro group and the methylamine group, which confer distinct chemical and biological properties
特性
分子式 |
C10H10ClN3O3 |
|---|---|
分子量 |
255.66 g/mol |
IUPAC名 |
N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O3.ClH/c1-11-9-6-16-10(12-9)7-2-4-8(5-3-7)13(14)15;/h2-6,11H,1H3;1H |
InChIキー |
PHHCHLPNMMCMCB-UHFFFAOYSA-N |
正規SMILES |
CNC1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


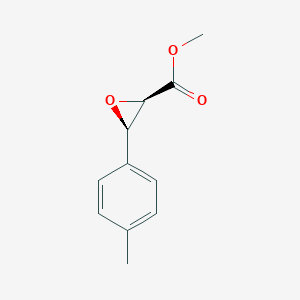
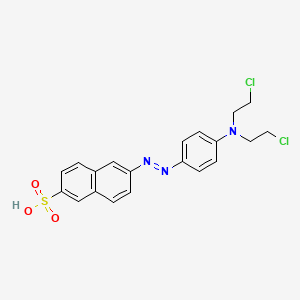
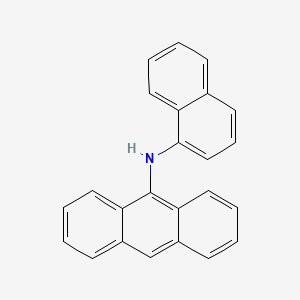
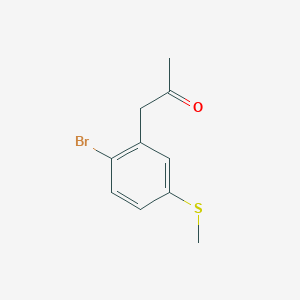

![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
